6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Übersicht

Beschreibung

6-(2-Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a substituted pyrimidinone derivative characterized by a 2-thioxo group at position 2 and a 2-cyclohexylethyl substituent at position 4. This compound belongs to the 2-thioxo-dihydropyrimidinone family, which is recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthesis typically involves condensation reactions between α,β-unsaturated ketones and 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one under reflux conditions in polar aprotic solvents like DMF . The cyclohexylethyl substituent likely influences lipophilicity and bioavailability, which can modulate interactions with biological targets such as DNA ligases or microbial enzymes .

Biologische Aktivität

6-(2-Cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of thioxo-pyrimidines, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

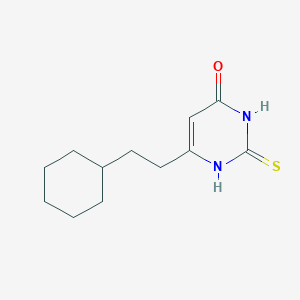

The compound is characterized by the following structural formula:

Antimicrobial Activity

Research has indicated that derivatives of thioxo-pyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed potent antifungal activity against various strains, including Aspergillus niger and Penicillium species. These compounds were tested using disk diffusion methods, revealing inhibition zones ranging from 20 mm to 38 mm with minimal inhibitory concentrations (MIC) below 50 μg/mL .

Anticancer Properties

The anticancer potential of thioxo-pyrimidines has been explored in several studies. One notable investigation assessed the cytotoxic effects of similar derivatives on multiple cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited significant antiproliferative effects, particularly in breast cancer (MCF7) and leukemia (K562) cell lines, with log10 GI50 values indicating high potency .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, including aldose reductase and various kinases.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2-thioxo-dihydropyrimidinones are highly dependent on the substituent at position 5. Below is a comparative analysis of key derivatives:

Eigenschaften

IUPAC Name |

6-(2-cyclohexylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZQPDKPNWZJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.